molecular formula C12H9ClN4O B2456252 3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1192557-03-1

3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2456252
CAS No.: 1192557-03-1
M. Wt: 260.68
InChI Key: FADGCWDGYALPJE-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical hybrid compound designed for medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its bioisosteric properties, which can serve as a stable equivalent for ester and amide functional groups, thereby potentially enhancing the metabolic stability of drug candidates . This central oxadiazole ring is substituted at the 3- and 5- positions with a 3-chlorophenyl group and a 3-methyl-1H-pyrazol-5-yl group, respectively, contributing to a diverse pharmacophore. The 1,2,4-oxadiazole heterocycle is associated with an unusually wide spectrum of reported biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and central nervous system (CNS) related activities . The integration of the pyrazole moiety further expands its potential for interaction with various biological targets, as pyrazole-containing compounds are also prominent in medicinal chemistry. This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of novel bioactive molecules. It is supplied for non-human research purposes only. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-(3-chlorophenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-7-5-10(16-15-7)12-14-11(17-18-12)8-3-2-4-9(13)6-8/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADGCWDGYALPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=NC(=NO2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzohydrazide with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of alternative reagents or catalysts, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. Studies have shown that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation through various mechanisms:

Cell Line % Inhibition
T-47D (Breast)90.47%
SR (Leukemia)81.58%
SK-MEL-5 (Melanoma)84.32%

These findings suggest that the compound may induce apoptosis and disrupt cell cycle progression by inhibiting key enzymes involved in cancer proliferation pathways, such as EGFR and Src kinase .

Antimicrobial Properties

The oxadiazole derivatives have also been evaluated for their antimicrobial activities. A study demonstrated that certain synthesized oxadiazoles showed potent antibacterial effects against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard microbiological methods .

Synthetic Strategies

The synthesis of 3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the condensation of hydrazides with carboxylic acids or their derivatives to form oxadiazole rings. Various synthetic routes have been explored to optimize yield and purity. The following table summarizes some synthetic approaches:

Synthetic Method Key Reagents Yield (%)
Mannich ReactionAldehydes, amines75
CyclizationAcid hydrazides80
CondensationCarboxylic acids70

Case Study 1: Anticancer Efficacy

In a detailed study published in a peer-reviewed journal, researchers synthesized several oxadiazole derivatives and tested their anticancer activity against glioblastoma cell lines. The results indicated that specific derivatives led to significant cell apoptosis and DNA damage, showcasing their potential as therapeutic agents in oncology .

Case Study 2: Antidiabetic Activity

Another study focused on the anti-diabetic properties of oxadiazole derivatives using a genetically modified Drosophila melanogaster model. Compounds exhibited significant reductions in glucose levels, suggesting a promising avenue for developing new treatments for diabetes .

Mechanism of Action

The mechanism by which 3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but often include inhibition of key enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    3-(3-bromophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Bromine substituent instead of chlorine.

    3-(3-chlorophenyl)-5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole: Lacks the methyl group on the pyrazole ring.

Uniqueness

The unique combination of substituents in 3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

The compound 3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H10ClN3OC_{13}H_{10}ClN_3O with a molecular weight of approximately 255.69 g/mol. The structure features a chlorophenyl group and a pyrazole moiety, both of which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • Case Study : A study published in Scientific Reports highlighted that compounds similar to our target compound showed IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines including HCT-116, HePG-2, and MCF-7. The compound demonstrated superior activity compared to doxorubicin (DOX), a standard chemotherapeutic agent .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Reference
Compound 10cHCT-1161.82
Compound 10cHePG-22.86
Compound 10cMCF-75.55
DoxorubicinHCT-1165.23
DoxorubicinHePG-24.50
DoxorubicinMCF-74.17

Anti-inflammatory Activity

In addition to anticancer properties, oxadiazoles have been reported to possess anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.

The anti-inflammatory activity is primarily attributed to the inhibition of prostaglandin synthesis, which is mediated by the COX enzymes. This mechanism suggests potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Activity

Oxadiazole derivatives also exhibit antimicrobial properties against various pathogens:

  • Research Findings : A review highlighted that certain oxadiazole derivatives showed antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were noted to be effective at concentrations as low as 100 µg/mL .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

PathogenCompoundMIC (µg/mL)Reference
Staphylococcus aureusOxadiazole Derivative A100
Escherichia coliOxadiazole Derivative B100

Q & A

Basic: What synthetic routes are commonly employed for 3-(3-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, and how is its structural integrity validated?

Methodological Answer:
The compound is synthesized via cyclocondensation of chlorophenyl-substituted precursors with pyrazole derivatives. For example, 5-(chloromethyl)-3-substituted-1,2,4-oxadiazole intermediates are reacted with 3-methylpyrazole under reflux in anhydrous solvents (e.g., DMF or THF) . Flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) is used for purification, achieving yields up to 99% under optimized conditions . Structural validation involves:

  • IR spectroscopy to confirm functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹).
  • ¹H/¹³C NMR to verify substitution patterns (e.g., pyrazole C-H protons at δ 6.5–7.0 ppm, chlorophenyl aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry (HRMS) for molecular ion confirmation and isotopic distribution analysis .

Advanced: How can researchers address discrepancies in crystallographic data refinement using SHELX software for this compound?

Methodological Answer:
Crystallographic refinement with SHELX requires careful handling of anisotropic displacement parameters and hydrogen bonding networks. Common discrepancies include:

  • Thermal motion artifacts : Use the RIGU and ISOR commands to constrain anisotropic displacement for disordered atoms .
  • Hydrogen bonding ambiguity : Validate hydrogen atom positions via DFT-calculated geometries or Hirshfeld surface analysis to resolve mismatches between experimental and theoretical bond lengths .
  • Twinned data : Employ the TWIN and BASF commands in SHELXL for high-resolution twinned datasets, ensuring correct space group assignment .

Basic: What purification techniques are optimal for isolating this compound, and what solvents maximize yield?

Methodological Answer:

  • Flash column chromatography with silica gel (particle size 40–63 µm) and gradients of hexane:ethyl acetate (5:1 to 1:1) effectively separate polar byproducts .
  • Recrystallization from ethanol:water (4:1) or dichloromethane:hexane mixtures improves purity (>95%) .
  • Solvent selection : Non-polar solvents (e.g., hexane) minimize solubility of hydrophilic impurities, while ethyl acetate aids in eluting the target compound .

Advanced: How do structural modifications to the oxadiazole ring impact biological activity, and what SAR insights exist for anticancer applications?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Chlorophenyl substitution : Enhances lipophilicity and membrane permeability, critical for apoptosis induction in cancer cells (e.g., T47D breast cancer lines) .
  • Pyrazole ring methylation : Reduces metabolic degradation, improving in vivo stability (e.g., MX-1 tumor models) .
  • Electron-withdrawing groups : Trifluoromethyl or nitro substituents at the 5-position increase binding affinity to molecular targets like TIP47 (IGF II receptor binding protein) .
Substituent Biological Activity (IC₅₀) Target
3-Chlorophenyl1.2 µM (T47D cells)Caspase activation
5-Trifluoromethylphenyl0.8 µM (HCT116 cells)TIP47 binding

Basic: What safety protocols are recommended for handling this compound based on analogous oxadiazole derivatives?

Methodological Answer:
While no direct MSDS exists for this compound, analogous oxadiazoles (e.g., 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole) suggest:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood due to potential inhalation hazards .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational methods predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to TIP47 using PDB ID 1W8A, with force fields (e.g., AMBER) to optimize ligand-protein interactions .
  • Pharmacophore modeling : Identify critical features (e.g., oxadiazole core, chlorophenyl hydrophobicity) using Schrödinger’s Phase .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .

Basic: How is enantiomeric purity assessed for derivatives of this compound, and what analytical techniques are employed?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak IG-3 columns with hexane:isopropanol (90:10) to resolve enantiomers (e.g., 97% ee reported for related oxadiazoles) .
  • SFC (Supercritical Fluid Chromatography) : CO₂:methanol mobile phases provide rapid enantiomer separation with low solvent consumption .

Advanced: What mechanistic insights explain the selective cytotoxicity of this compound in cancer cell lines?

Methodological Answer:

  • Cell cycle arrest : Flow cytometry reveals G₁-phase arrest in T47D cells, mediated by downregulation of cyclin D1 and CDK4/6 .
  • Apoptosis induction : Caspase-3/7 activation and PARP cleavage confirm mitochondrial pathway engagement .
  • ROS generation : Elevated reactive oxygen species (ROS) levels trigger DNA damage, validated via Comet assays .

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